molecular formula C25H23N3O2 B2465324 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide CAS No. 1390923-81-5

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide

カタログ番号: B2465324
CAS番号: 1390923-81-5
分子量: 397.478
InChIキー: XURXMECXFPNUTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide is a high-purity small molecule designed for biochemical research, particularly in the field of oncology and kinase signaling pathways. This compound features a 2-cyanoacrylamide moiety, a chemical structure recognized for its potential as a reversible covalent inhibitor . This group can form reversible covalent bonds with cysteine residues in the active sites of specific kinases, leading to potent and selective inhibition, a significant advantage over irreversible inhibitors which can have off-target effects . Its core structure is related to other 2-cyanoacrylamide derivatives that have demonstrated potent inhibitory activity against Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a key regulator of the NF-κB and MAPK pathways critical for cancer cell survival and inflammatory responses . Inhibition of TAK1 can induce apoptosis in cancerous cells, making this enzyme a valuable therapeutic target for various malignancies, including pancreatic, colon, and breast cancers . The specific substitution pattern on the phenyl ring, including the 3,5-dimethyl and pyridin-2-ylmethoxy groups, is engineered to optimize target binding affinity and selectivity. This compound is supplied For Research Use Only and is strictly intended for laboratory investigations, such as in vitro enzymatic assays, cell-based phenotypic screening, and mechanism-of-action studies. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in accordance with their institution's laboratory safety protocols.

特性

IUPAC Name

2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-7-6-9-22(11-17)28-25(29)21(15-26)14-20-12-18(2)24(19(3)13-20)30-16-23-8-4-5-10-27-23/h4-14H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURXMECXFPNUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)C)OCC3=CC=CC=N3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2OC_{24}H_{24}N_{2}O, with a molecular weight of approximately 372.46 g/mol. The compound features a cyano group, an enamide structure, and a complex aromatic system that may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, a study on 3-cyano-2-substituted pyridines demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells by enhancing cytochrome c release from mitochondria, thereby activating mitochondrial apoptotic pathways .

Case Study: Apoptosis Induction

In vitro studies have shown that certain derivatives of cyanopyridines can reduce the expression of key proteins involved in cell migration and survival, such as phospho-AKT and β-catenin. These findings suggest that the compound may serve as a lead structure for developing more potent anticancer agents .

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Promoting mitochondrial pathways leading to cell death.
  • Inhibition of Migration : Reducing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
  • Targeting Specific Pathways : Compounds with similar structures have been shown to inhibit farnesyltransferase, an enzyme involved in cancer cell proliferation .

Data Table: Biological Activity Comparison

CompoundIC50 (μM)Mechanism of Action
9a7.12Apoptosis induction
5-FU12.19Antimetabolite
9b8.22Migration inhibition

Note: IC50 values indicate the concentration required to inhibit 50% of target activity.

類似化合物との比較

Structural Analogues and Substituent Variations

The compound shares structural motifs with several classes of molecules, including:

Compound Name Key Substituents Structural Differences Potential Implications
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide Chloro, pyridylmethoxy, cyanoacetamide Chlorine instead of methyl groups on phenyl; absence of enamide Reduced steric bulk may alter binding affinity; chloro substituent could enhance reactivity or toxicity.
(E)-3-(4-nitrophenyl)-N-pyridin-2-yl-prop-2-enamide Nitrophenyl, pyridinyl Nitro group (electron-withdrawing) vs. methyl groups (electron-donating) Nitro group may decrease metabolic stability but improve electrophilic reactivity.
(E)-N-[3,5-dimethyl-1-[[2,3,4,5,6-pentakis(fluoranyl)phenyl]methyl]pyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide Fluorinated phenyl, pyrazole Fluorine substituents increase lipophilicity; pyrazole rings vs. pyridylmethoxy Enhanced membrane permeability but potential for off-target interactions.

Key Observations :

  • The target compound’s 3,5-dimethylphenyl group likely enhances steric shielding and metabolic stability compared to nitro- or chloro-substituted analogues .
  • The pyridylmethoxy group may confer unique hydrogen-bonding interactions in biological targets, distinguishing it from pyrazole- or morpholine-based derivatives .

Comparison :

  • The target compound’s 3-methylphenyl amide group may require additional protection/deprotection steps compared to simpler aryl amines.
  • Methyl substituents on the phenyl ring could simplify purification compared to nitro or fluorine-containing analogues, which often demand chromatographic separation .

Physicochemical and Pharmacokinetic Properties

While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:

  • Lipophilicity : The 3,5-dimethylphenyl group increases hydrophobicity compared to nitro-substituted derivatives but reduces it relative to fluorinated analogues .
  • Metabolic Stability : Methyl groups may slow oxidative metabolism (via CYP450 enzymes) compared to electron-withdrawing substituents like nitro or chloro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide?

  • Methodology :

Substitution Reaction : React 3,5-dimethyl-4-fluoronitrobenzene with pyridin-2-ylmethanol under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the pyridylmethoxy group .

Reduction : Reduce the nitro group to an amine using Fe powder in acidic conditions (e.g., HCl/EtOH) .

Condensation : React the resulting aniline derivative with cyanoacetic acid using a coupling agent (e.g., DCC or EDC·HCl) to form the α,β-unsaturated cyanoenamide scaffold .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted intermediates.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of the compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine and substituted phenyl rings) and methyl groups (δ 2.0–2.5 ppm). The cyano group’s electron-withdrawing effect deshields adjacent protons, appearing as a singlet near δ 7.5–8.0 ppm .
  • IR Spectroscopy : Confirm the presence of C≡N (stretch ~2200 cm⁻¹) and amide C=O (stretch ~1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

  • Methodology :

Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement to resolve ambiguities in bond lengths/angles and confirm the enamide’s (E)-configuration .

Data Analysis : Compare experimental bond distances (e.g., C=C in enamide: ~1.34 Å) with DFT-calculated values to validate geometry .

  • Example : A discrepancy in pyridylmethoxy orientation could arise from poor crystal quality; repeat crystallization with alternative solvents (e.g., EtOAc/MeOH).

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodology :

Analog Synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated aryl groups) to assess electronic effects on target binding .

Biological Assays : Test inhibition of kinases or receptors (e.g., IC₅₀ measurements via fluorescence polarization or SPR). Correlate substituent bulk/hydrophobicity with activity .

  • Data Contradiction Example : If a methyl group enhances activity in vitro but reduces solubility, introduce polar groups (e.g., -OH, -OMe) on the phenyl ring .

Q. How can computational methods predict metabolic stability or toxicity?

  • Methodology :

Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .

ADMET Prediction : Employ tools like SwissADME to estimate logP, solubility, and hepatotoxicity. Validate with in vitro microsomal assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。